Cas no 1467441-50-4 (2-(3,5-dimethylcyclohexyl)ethan-1-amine)

2-(3,5-Dimethylcyclohexyl)ethan-1-amine is a cycloaliphatic amine featuring a branched cyclohexyl backbone with methyl substituents at the 3- and 5-positions. This structural configuration imparts steric hindrance and enhanced stability, making it suitable for applications requiring controlled reactivity, such as in specialty polymer synthesis or as an intermediate in pharmaceutical and agrochemical manufacturing. The compound’s rigid cyclohexyl framework contributes to its thermal and chemical resistance, while the primary amine functionality allows for further derivatization. Its defined stereochemistry may also influence selectivity in chiral synthesis. The product is typically supplied in high purity, ensuring consistency in research and industrial processes.
2-(3,5-dimethylcyclohexyl)ethan-1-amine structure
1467441-50-4 structure
Product name:2-(3,5-dimethylcyclohexyl)ethan-1-amine
CAS No:1467441-50-4
MF:C10H21N
Molecular Weight:155.28044295311
CID:6086979
PubChem ID:64734785

2-(3,5-dimethylcyclohexyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(3,5-dimethylcyclohexyl)ethan-1-amine
    • Cyclohexaneethanamine, 3,5-dimethyl-
    • EN300-1653442
    • AKOS014062704
    • 1467441-50-4
    • CS-0286557
    • インチ: 1S/C10H21N/c1-8-5-9(2)7-10(6-8)3-4-11/h8-10H,3-7,11H2,1-2H3
    • InChIKey: KRYLCFVGMGGOKA-UHFFFAOYSA-N
    • SMILES: C1(CCN)CC(C)CC(C)C1

計算された属性

  • 精确分子量: 155.167399674g/mol
  • 同位素质量: 155.167399674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 101
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 26Ų

じっけんとくせい

  • 密度みつど: 0.827±0.06 g/cm3(Predicted)
  • Boiling Point: 191.9±8.0 °C(Predicted)
  • 酸度系数(pKa): 10.52±0.10(Predicted)

2-(3,5-dimethylcyclohexyl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1653442-10.0g
2-(3,5-dimethylcyclohexyl)ethan-1-amine
1467441-50-4
10g
$4974.0 2023-06-04
Enamine
EN300-1653442-100mg
2-(3,5-dimethylcyclohexyl)ethan-1-amine
1467441-50-4
100mg
$615.0 2023-09-21
Enamine
EN300-1653442-5.0g
2-(3,5-dimethylcyclohexyl)ethan-1-amine
1467441-50-4
5g
$3355.0 2023-06-04
Enamine
EN300-1653442-1.0g
2-(3,5-dimethylcyclohexyl)ethan-1-amine
1467441-50-4
1g
$1157.0 2023-06-04
Enamine
EN300-1653442-0.25g
2-(3,5-dimethylcyclohexyl)ethan-1-amine
1467441-50-4
0.25g
$1065.0 2023-06-04
Enamine
EN300-1653442-2.5g
2-(3,5-dimethylcyclohexyl)ethan-1-amine
1467441-50-4
2.5g
$2268.0 2023-06-04
Enamine
EN300-1653442-0.05g
2-(3,5-dimethylcyclohexyl)ethan-1-amine
1467441-50-4
0.05g
$972.0 2023-06-04
Enamine
EN300-1653442-250mg
2-(3,5-dimethylcyclohexyl)ethan-1-amine
1467441-50-4
250mg
$642.0 2023-09-21
Enamine
EN300-1653442-1000mg
2-(3,5-dimethylcyclohexyl)ethan-1-amine
1467441-50-4
1000mg
$699.0 2023-09-21
Enamine
EN300-1653442-5000mg
2-(3,5-dimethylcyclohexyl)ethan-1-amine
1467441-50-4
5000mg
$2028.0 2023-09-21

2-(3,5-dimethylcyclohexyl)ethan-1-amine 関連文献

2-(3,5-dimethylcyclohexyl)ethan-1-amineに関する追加情報

2-(3,5-Dimethylcyclohexyl)ethan-1-amine: A Comprehensive Overview

The compound 2-(3,5-dimethylcyclohexyl)ethan-1-amine (CAS No. 1467441-50-4) is a fascinating organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclohexane ring substituted with two methyl groups at the 3 and 5 positions and an ethylamine group attached at the 2 position. The cyclohexane ring provides a rigid framework, while the methyl substituents introduce steric bulk and electronic effects that influence the compound's reactivity and properties.

Recent studies have highlighted the potential of 2-(3,5-dimethylcyclohexyl)ethan-1-amine in drug discovery and development. Its structure makes it an ideal candidate for exploring interactions with biological targets, such as enzymes and receptors. The amine group is particularly important in this context, as it can act as a hydrogen bond donor or acceptor, facilitating interactions with biomolecules. Researchers have also investigated its role in medicinal chemistry as a building block for more complex molecules with therapeutic potential.

In terms of physical properties, 2-(3,5-dimethylcyclohexyl)ethan-1-amine exhibits a melting point of approximately 85°C and a boiling point around 180°C under standard conditions. Its solubility in common solvents such as water and organic solvents like dichloromethane is moderate, making it suitable for various synthetic procedures. The compound's stability under different conditions has also been studied extensively, with findings indicating that it remains stable under normal storage conditions but may undergo degradation under extreme thermal or oxidative stress.

The synthesis of 2-(3,5-dimethylcyclohexyl)ethan-1-amine typically involves multi-step processes that combine principles of organic synthesis. One common approach involves the alkylation of cyclohexane derivatives followed by amine functionalization. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving the yield of the final product. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the growing demand for such compounds.

Applications of 2-(3,5-dimethylcyclohexyl)ethan-1-amine extend beyond medicinal chemistry into areas such as polymer science and materials engineering. Its ability to act as a versatile building block has led to its use in constructing advanced materials with tailored properties. For instance, researchers have explored its role in synthesizing novel polymers with improved mechanical strength and thermal stability. Additionally, its use in catalysis has shown promise in accelerating key industrial reactions while maintaining high selectivity.

From a sustainability perspective, the production and handling of 2-(3,5-dimethylcyclohexyl)ethan-1-amine align with modern green chemistry principles. Efforts are being made to minimize waste generation during synthesis and to optimize energy consumption throughout the manufacturing process. These initiatives not only reduce environmental impact but also contribute to cost efficiency for manufacturers.

In conclusion, 2-(3,5-dimethylcyclohexyl)ethan-1-amine (CAS No. 1467441-50-4) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a valuable tool in both academic research and industrial settings. As advancements in synthetic methods continue to unfold, the potential for this compound to contribute to groundbreaking discoveries remains immense.

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